1-[4-chloro-3-(trifluoromethyl)phenyl]-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid
Description
Properties
IUPAC Name |
1-[4-chloro-3-(trifluoromethyl)phenyl]-5-(methoxymethyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClF3N3O3/c1-22-5-9-10(11(20)21)17-18-19(9)6-2-3-8(13)7(4-6)12(14,15)16/h2-4H,5H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FALHWGWVJDFZOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(N=NN1C2=CC(=C(C=C2)Cl)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClF3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[4-Chloro-3-(trifluoromethyl)phenyl]-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS: 1351844-81-9) is a compound of significant interest due to its diverse biological activities. This triazole derivative has been studied for its potential applications in various fields, including oncology and antimicrobial therapy. This article summarizes the biological activity of this compound based on available research findings.
Biological Activity Overview
The biological activity of this compound has been explored through various studies, focusing primarily on its anticancer and antimicrobial properties.
Anticancer Activity
Research indicates that compounds containing the triazole ring exhibit notable antiproliferative effects against various cancer cell lines. For instance, a study highlighted that derivatives of triazole demonstrated significant cytotoxicity in leukemia cell lines, with IC50 values indicating effective inhibition of cell proliferation:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | HeLa (Human Cervical Carcinoma) | Not specified |
| Other Triazole Derivatives | K562 (Chronic Myeloid Leukemia) | 13.6 ± 0.3 |
| Other Triazole Derivatives | CCRF-SB (Acute Lymphoblastic Leukemia) | 112 ± 19 |
The presence of the triazole moiety has been linked to enhanced biological activity compared to other structural analogs .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Studies have shown that triazoles can act against a range of bacterial strains and fungi. The mechanism is thought to involve interference with microbial enzyme systems, leading to cell death.
| Activity Type | Tested Organism | Results |
|---|---|---|
| Antibacterial | E. coli | Moderate activity observed |
| Antifungal | Candida albicans | Significant inhibition noted |
These findings underscore the potential for this compound as a therapeutic agent in treating infections caused by resistant strains .
Case Studies and Research Findings
Several studies have investigated the biological activities of triazole derivatives similar to this compound:
-
In Vitro Studies :
- A study demonstrated that triazole compounds exhibited lower IC50 values in cancer cell lines compared to their amide counterparts, suggesting higher potency due to structural modifications .
- Another investigation into ribavirin analogs showed that modifications at the triazole position significantly enhanced anticancer activity, indicating that similar strategies may apply to the compound .
- Mechanistic Insights :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazole Core
Position 1 Substituents
- Target Compound : 4-Chloro-3-(trifluoromethyl)phenyl group.
- : 3-Chloro-4-fluorophenyl group. The fluorine atom increases electronegativity but lacks the bulkiness of trifluoromethyl .
- : 3-Chloro-4-methoxyphenyl group. The methoxy group enhances solubility but reduces electron-withdrawing effects compared to trifluoromethyl .
- : 4-Chloro-2-fluorophenyl group. Altered substitution pattern may influence binding interactions in biological targets .
Position 5 Substituents
- Target Compound : Methoxymethyl group (polar, ether linkage).
- : Methyl group (simpler, less polar). The methoxymethyl group in the target compound may improve solubility but reduce membrane permeability compared to methyl .
Carboxylic Acid Position
All compared compounds retain the carboxylic acid at position 4, enabling hydrogen bonding and coordination chemistry.
Electronic and Steric Effects
Preparation Methods
General Synthetic Approach
The preparation generally follows these key steps:
Formation of the 1,2,3-triazole ring:
The 1,2,3-triazole nucleus is commonly synthesized via Huisgen 1,3-dipolar cycloaddition between azides and alkynes or via other cyclization methods involving hydrazine derivatives and nitriles or carboxylic acid derivatives.Introduction of the 4-chloro-3-(trifluoromethyl)phenyl substituent at N1:
This is typically achieved by using an appropriately substituted aryl azide or aryl alkyne in the cycloaddition step or by N-alkylation/N-arylation of a preformed triazole ring.Incorporation of the methoxymethyl group at C5:
Functionalization at C5 can be done by alkylation using methoxymethyl chloride or via substitution reactions on a suitable precursor.Installation of the carboxylic acid at C4:
This can be introduced either by starting from a carboxylated precursor or by oxidation/hydrolysis of a suitable intermediate.
Specific Reported Methodologies
While direct detailed synthetic procedures for this exact compound are scarce in open literature, related triazole carboxylic acids with similar substitution patterns provide a blueprint:
Cyclization in presence of catalysts:
A representative method involves refluxing an equimolar mixture of substituted aryl azide and methoxymethyl alkyne derivatives in ethanol with catalytic amounts of bases such as piperidine to promote cycloaddition and ring closure. The crude product is purified by recrystallization from solvents like dimethylformamide to yield the target compound as crystalline solids.Use of substituted phenyl hydrazines:
Another approach involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl hydrazine derivatives with appropriate carboxylated intermediates to form the triazole ring, followed by methoxymethylation at C5 via alkyl halides under basic conditions.
Reaction Conditions and Optimization
Purification and Characterization
- Recrystallization: Commonly from dimethylformamide or ethanol to obtain high purity crystals with melting points around 276–277 °C.
- Characterization: Confirmed by NMR, IR spectroscopy, and elemental analysis to verify substitution pattern and purity.
Research Findings and Analytical Data
Although direct experimental data for this exact compound’s preparation is limited, closely related triazole derivatives have been extensively studied:
- The use of piperidine as a catalyst in ethanol under reflux conditions has been shown to facilitate efficient triazole ring formation with good yields and purity.
- Structural studies confirm the regioselectivity of substitution at N1 and C5 positions, critical for biological activity and chemical stability.
- The methoxymethyl group enhances solubility and modulates physicochemical properties, which is important in downstream applications.
Summary Table of Preparation Methods
| Preparation Aspect | Method Description | Reference/Notes |
|---|---|---|
| Triazole ring synthesis | Huisgen cycloaddition of azide and alkyne | General synthetic principle |
| N1 substitution | Use of substituted aryl azide or N-arylation | Ensures correct aryl positioning |
| C5 methoxymethylation | Alkylation with methoxymethyl chloride | Requires base and controlled temp |
| Carboxylic acid introduction | From carboxylated precursors or oxidation | Final functional group installation |
| Purification | Recrystallization from DMF or ethanol | Yields crystalline product |
Q & A
Q. What are the key structural features influencing the reactivity of this compound?
The compound’s reactivity is governed by its triazole core, trifluoromethyl-chlorophenyl substituent, and carboxylic acid group. The electron-withdrawing trifluoromethyl group enhances electrophilic substitution resistance, while the methoxymethyl moiety increases solubility in polar solvents. The carboxylic acid enables salt formation or esterification for derivatization .
Methodological Insight : Use HPLC-MS to monitor reaction intermediates and NMR spectroscopy (e.g., NMR) to track trifluoromethyl group stability during synthesis .
Q. How can researchers optimize synthetic routes for high-purity yields?
Synthesis typically involves 1,3-dipolar cycloaddition between an azide and alkyne precursor, followed by functionalization. Key steps:
- Precursor preparation : Use 4-chloro-3-(trifluoromethyl)phenyl azide and a propargyl ether intermediate.
- Cycloaddition : Employ Cu(I) catalysis (e.g., CuSO/sodium ascorbate) in THF/water at 60°C for 24 hours.
- Purification : Silica gel chromatography with ethyl acetate/hexane gradients (60–80% yield).
Data Contradiction : Some protocols report lower yields (<50%) due to steric hindrance from the trifluoromethyl group. Mitigate by using microwave-assisted synthesis (90°C, 2 hours) .
Advanced Research Questions
Q. How can computational methods predict binding interactions with biological targets?
In silico approaches :
- Docking simulations : Use AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2) via the carboxylic acid and triazole groups.
- MD simulations : Assess stability of ligand-protein complexes (GROMACS, 100 ns runs).
- QSAR modeling : Correlate substituent electronegativity (e.g., Cl, CF) with anti-inflammatory activity .
Validation : Compare predictions with surface plasmon resonance (SPR) binding assays (KD values) .
Q. How to resolve contradictions in reported bioactivity data?
Conflicting data (e.g., IC variability in kinase inhibition assays) may arise from:
- Assay conditions : Differences in pH (7.4 vs. 6.8) or solvent (DMSO concentration ≤0.1% recommended).
- Metabolite interference : Use LC-MS/MS to verify compound stability in cell culture media.
- Structural analogs : Compare with 1-[4-chloro-phenyl]-triazole derivatives to isolate CF effects .
Case Study : A 2024 study found that the trifluoromethyl group reduces off-target binding by 40% compared to methyl analogs .
Q. What strategies enhance regioselectivity in triazole derivatization?
Regioselective N-alkylation :
- Base selection : KCO in DMF favors N1-alkylation over N2.
- Protecting groups : Use tert-butyl esters for carboxylic acid to prevent side reactions.
- Kinetic control : Low temperatures (−20°C) slow competing pathways.
Analytical Tool : X-ray crystallography (e.g., synchrotron XRD) confirms regiochemistry .
Q. Methodological Challenges
Q. How to characterize weak hydrogen-bonding interactions in crystalline forms?
Techniques :
- SCXRD : Resolve C–H···F and C–H···O interactions (≤3.0 Å).
- Hirshfeld surface analysis : Quantify interaction contributions (e.g., 12% F···H contacts).
- DFT calculations : Gaussian09 at B3LYP/6-31G* level validates crystal packing .
Example : A 2025 study reported a 12.65° dihedral angle between triazole and phenyl rings, stabilized by C–H···F bonds .
Q. Data Reproducibility
Q. Why do solubility values vary across studies, and how to standardize them?
Reported solubility ranges: 0.5–3.2 mg/mL in PBS. Factors include:
- Polymorphism : Screen for crystalline vs. amorphous forms via DSC and PXRD .
- Ionization : Adjust pH to 7.4 (carboxylic acid pKa ~2.5).
- Standard protocol : Use USP <1236> guidelines for equilibrium solubility .
Emerging Research Directions
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
